![molecular formula C7H7NO2S B1523119 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 1094230-05-3](/img/structure/B1523119.png)
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S . The compound is part of the thiazole family, which is an important heterocycle in the world of chemistry .
Molecular Structure Analysis
The thiazole ring in “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” are not detailed in the available literature.Scientific Research Applications
Xanthine Oxidase Inhibition
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid: has been studied for its potential as a xanthine oxidase inhibitor . This enzyme is involved in the metabolic pathway of purines, converting hypoxanthine to xanthine and then to uric acid. Inhibiting xanthine oxidase is a therapeutic strategy for treating diseases like gout, where uric acid levels become excessively high .
Antimicrobial Activity
Thiazole derivatives, including compounds similar to 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid , have shown promise in the design of new molecules with potential antimicrobial activity . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Polyketide Synthesis
The compound has been indicated to be a substrate for polyketide synthases . These enzymes are responsible for producing polyketides, a class of secondary metabolites with various biological activities, including antibiotic, antifungal, and anticancer properties .
Chemotherapeutic Research
Thiazole derivatives are being explored for their chemotherapeutic properties2-Cyclopropyl-1,3-thiazole-5-carboxylic acid could be a precursor or a structural motif in the synthesis of compounds with potential use in cancer treatment .
Neurodegenerative Disease Management
Compounds with a thiazole moiety have been used in the treatment of neurodegenerative diseases. For instance, drugs for Parkinson’s disease and Lou Gehrig’s disease have been developed using thiazole structures, suggesting that 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid could have applications in this area as well .
Drug Design and Discovery
This compound is part of a collection of unique chemicals provided to early discovery researchers. It plays a role in the drug design and discovery process, potentially leading to the development of new therapeutic agents .
Enzyme Kinetic Studies
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid: and its derivatives can be used in enzyme kinetic studies to understand the inhibition behavior of enzymes. This is vital for the development of enzyme inhibitors as drugs .
Molecular Modeling
In silico studies, including molecular modeling , often utilize thiazole derivatives to predict interactions with biological targets2-Cyclopropyl-1,3-thiazole-5-carboxylic acid can be used to model binding patterns and study drug-receptor interactions .
Future Directions
properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLJGFNWFOWZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655605 | |
Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1094230-05-3 | |
Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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